Product packaging for Columbianetin(Cat. No.:CAS No. 1147-29-1)

Columbianetin

Cat. No.: B075808
CAS No.: 1147-29-1
M. Wt: 246.26 g/mol
InChI Key: YRAQEMCYCSSHJG-UHFFFAOYSA-N
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Description

Columbianetin is a naturally occurring furanocoumarin derivative, a class of compounds renowned for their diverse biological activities. This compound serves as a key intermediate in the biosynthesis of more complex linear furanocoumarins and is of significant interest in phytochemical and pharmacological research. Its primary research value lies in its role as a core structural motif for studying biological interactions, particularly its potential to interact with enzymes such as cytochromes P450, which is a hallmark of many furanocoumarins. Researchers utilize this compound to investigate photobiological effects, including phototoxicity and photosensitization, which are critical for understanding plant defense mechanisms and developing novel therapeutic agents. Studies also focus on its anti-inflammatory and antioxidant properties, exploring the underlying mechanisms and signaling pathways involved. Provided as a high-purity analytical standard, our this compound is an essential tool for scientists in natural product chemistry, biosynthetic pathway elucidation, and drug discovery programs aimed at modulating cellular responses to oxidative stress and inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B075808 Columbianetin CAS No. 1147-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQEMCYCSSHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921469
Record name 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-29-1
Record name 8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianetin
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Record name 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one
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Record name 1147-29-1
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Biosynthetic Pathways and Enzymatic Mechanisms of Columbianetin

Position within the Furanocoumarin Biosynthesis Cascade

Furanocoumarins are complex aromatic compounds that originate from the phenylpropanoid pathway. wikipedia.orgacs.org The biosynthesis begins with the core coumarin (B35378) molecule, umbelliferone (B1683723), which serves as a critical branch-point intermediate for the synthesis of both linear and angular furanocoumarins. mdpi.comresearchgate.net For the angular pathway, umbelliferone is first prenylated to form osthenol (B192027). acs.orgmdpi.com Osthenol is then converted by the enzyme columbianetin (B30063) synthase into (+)-columbianetin. mdpi.comfrontiersin.org This positions (+)-columbianetin as a central dihydrofuranocoumarin intermediate in the biosynthesis of angular furanocoumarins. mdpi.com From here, (+)-columbianetin is the direct precursor to angelicin (B190584), the parent compound of angular furanocoumarins. frontiersin.orgnih.govwikipedia.org This pathway is distinct from the parallel linear furanocoumarin pathway, which proceeds from umbelliferone via demethylsuberosin (B190953) and (+)-marmesin to produce psoralen (B192213). acs.orgmdpi.com

Role of Dihydrofuranocoumarin as a Precursor

This compound itself is a dihydrofuranocoumarin, a class of compounds characterized by a saturated furan (B31954) ring. It acts as a crucial precursor in the angular furanocoumarin pathway. The biosynthesis initiates with the prenylation of umbelliferone at the C-8 position to yield osthenol. mdpi.comwikipedia.org The enzyme (+)-columbianetin synthase, a putative cytochrome P450, then catalyzes the cyclization of osthenol to form the dihydrofuran ring, yielding (+)-columbianetin. mdpi.comwikipedia.org This enzymatic step is a key determinant, channeling the biosynthetic flow towards the production of angular furanocoumarins.

Enzymatic Conversion to Angelicin and Related Furanocoumarins

The final step in the formation of the parent angular furanocoumarin, angelicin, involves the desaturation of the dihydrofuran ring of (+)-columbianetin. This reaction is catalyzed by a specific cytochrome P450 monooxygenase.

Angelicin synthase (AS), specifically the cytochrome P450 enzyme CYP71AJ4 isolated from wild parsnip (Pastinaca sativa), is responsible for the conversion of (+)-columbianetin into angelicin. uniprot.orgnih.govfrontiersin.org This enzyme demonstrates high specificity for its substrate, (+)-columbianetin. uniprot.orgnih.gov Functional expression studies in yeast have shown that CYP71AJ4 catalyzes the conversion of (+)-columbianetin to angelicin, with only negligible amounts of a hydroxylated this compound by-product. nih.gov The enzyme exhibits no activity towards precursors of the linear furanocoumarin pathway, such as (+)-marmesin or demethylsuberosin, nor towards other related compounds like psoralen or umbelliferone. uniprot.org Research has determined an apparent Michaelis constant (K_m) of 2.1 ± 0.4 µM for (+)-columbianetin and a catalytic rate (k_cat) of 112 ± 14 min⁻¹ for the angelicin synthase from P. sativa. nih.gov

The conversion of (+)-columbianetin to angelicin proceeds via an oxidative reaction that aromatizes the dihydrofuran ring. Mechanistic studies have confirmed that angelicin synthase catalyzes this reaction through a syn-elimination of a hydrogen atom from the C-3' position of the substrate. nih.gov This was demonstrated in experiments using 3'-deuterated (+)-columbianetin. When this deuterated substrate was provided to the enzyme, the reaction was almost completely switched towards the production of an anti-3'-hydroxy-3'-deuterated(+)-columbianetin by-product instead of angelicin. nih.gov This metabolic switch confirms that the enzymatic mechanism is initiated by the abstraction of the syn-C-3'-hydrogen. uniprot.orgnih.gov

Key Enzymes in this compound Biosynthesis in Apiaceae

The biosynthesis of this compound in plants of the Apiaceae family involves a series of dedicated enzymes. The pathway leverages enzymes from the general phenylpropanoid pathway to produce the foundational coumarin, umbelliferone. wikipedia.org The key steps specific to the angular furanocoumarin branch are:

Umbelliferone 8-prenyltransferase (U8DT): This enzyme catalyzes the crucial prenylation step, transferring a dimethylallyl pyrophosphate (DMAPP) group to the C-8 position of umbelliferone to produce osthenol. researchgate.net

(+)-Columbianetin Synthase (CS): This cytochrome P450 enzyme catalyzes the oxidative cyclization of the prenyl side chain of osthenol to form the dihydrofuran ring, resulting in the production of (+)-columbianetin. mdpi.comresearchgate.netfrontiersin.org

These enzymes represent the committed steps that divert metabolic flux from the general coumarin pool specifically toward the synthesis of this compound and subsequent angular furanocoumarins.

C2'H, C-Prenyltransferase (C-PT), and Cyclase Functions

The biosynthesis of complex coumarins, including this compound, in plants like those of the Apiaceae family, relies on three pivotal enzyme types: p-coumaroyl CoA 2'-hydroxylase (C2'H), C-prenyltransferase (C-PT), and cyclases. nih.govresearchgate.net These enzymes originated and evolved through gene duplications, leading to new functions that established the complex coumarin biosynthetic pathway. nih.gov

The pathway to this compound specifically involves these sequential steps:

Formation of Umbelliferone (p-coumaroyl CoA 2'-hydroxylase - C2'H): The journey begins with the conversion of p-coumaroyl CoA, a product of the phenylpropanoid pathway, into umbelliferone. This reaction is catalyzed by C2'H, a 2-oxoglutarate-dependent dioxygenase (2-OGD) enzyme. nih.gov This step is crucial as it creates the foundational 7-hydroxycoumarin structure for subsequent modifications.

Prenylation of Umbelliferone (C-Prenyltransferase - C-PT): The next key step is the attachment of a five-carbon dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone skeleton. This reaction, known as prenylation, is catalyzed by a C-prenyltransferase. The position of this attachment determines the structural class of the resulting furanocoumarin. For this compound biosynthesis, the prenyl group is added to the C-8 position of umbelliferone, yielding the intermediate osthenol. nih.govresearchgate.net The enzyme responsible is specifically an umbelliferone 8-prenyltransferase (U8PT). researchgate.net This contrasts with the formation of linear furanocoumarins, where prenylation occurs at the C-6 position. researchgate.netnih.gov Prenyltransferases involved in furanocoumarin biosynthesis are typically membrane-bound proteins. researchgate.netacs.org

Cyclization of Osthenol (Cyclase): The final step in forming the dihydrofuran ring of this compound is the cyclization of osthenol. This reaction is catalyzed by a specific cytochrome P450-dependent enzyme known as a cyclase. nih.govnih.gov In Peucedanum praeruptorum, an osthenol cyclase (PpOC) has been identified that converts osthenol into this compound. researchgate.netnih.gov This cyclization is a critical reaction that establishes the angular dihydrofuranocoumarin scaffold. From this compound, further enzymatic steps, such as the one catalyzed by angelicin synthase (a CYP71AJ family enzyme), can lead to the formation of other angular furanocoumarins like angelicin. frontiersin.orguniprot.orgnih.gov

Key Enzymes in this compound Biosynthesis
EnzymeEnzyme ClassSubstrateProductFunction
p-coumaroyl CoA 2'-hydroxylase (C2'H)Dioxygenase (2-OGD)p-coumaroyl CoAUmbelliferoneForms the core coumarin structure. nih.gov
Umbelliferone 8-prenyltransferase (U8PT)Prenyltransferase (PT)Umbelliferone, DMAPPOsthenolAdds a prenyl group to the C-8 position, directing the pathway towards angular furanocoumarins. researchgate.net
Osthenol Cyclase (OC)Cytochrome P450 (CYP)OsthenolThis compoundCatalyzes the formation of the dihydrofuran ring to create the angular scaffold. researchgate.netnih.gov

Prenylation in Aromatic Natural Product Diversification

Prenylation is a fundamental biochemical reaction that significantly contributes to the structural and functional diversification of aromatic natural products, including flavonoids, phenylpropanoids, and coumarins. researchgate.netkyoto-u.ac.jpnih.gov This process involves the covalent attachment of isoprenoid precursors, most commonly dimethylallyl diphosphate (B83284) (DMAPP) or geranyl diphosphate (GPP), to an aromatic acceptor molecule. researchgate.netnih.govnih.gov The addition of these lipophilic prenyl chains can dramatically alter the biological activities of the parent compound. nih.gov

In the biosynthesis of furanocoumarins, prenylation is the decisive step that dictates the final structure of the molecule. nih.gov The common precursor, umbelliferone, can be prenylated at either the C-6 or C-8 position of its aromatic ring. researchgate.netnih.gov

C-8 Prenylation: Leads to the formation of osthenol, the direct precursor to angular furanocoumarins like this compound and angelicin. nih.govacs.org

C-6 Prenylation: Results in the synthesis of demethylsuberosin, which is the precursor for linear furanocoumarins such as marmesin (B225713) and psoralen. nih.govacs.org

This regioselectivity of C-prenyltransferases (C-PTs) is therefore the primary determinant for generating either linear or angular furanocoumarin skeletons. nih.gov The evolution of these specific C-PTs in different plant families is a key driver of chemical diversity. nih.gov Further modifications of the attached prenyl group, such as cyclization, hydroxylation, and epoxidation, create an even wider array of compounds, each with potentially unique biological properties. researchgate.netkyoto-u.ac.jp This diversification is a crucial element of the chemical "arms race" between plants and their pathogens or herbivores. frontiersin.org

Impact of Prenylation Position on Furanocoumarin Type
Prenylation Position on UmbelliferoneIntermediate ProductFuranocoumarin ClassExample End Product
C-8OsthenolAngularAngelicin (via this compound) nih.gov
C-6DemethylsuberosinLinearPsoralen (via Marmesin) nih.gov

Phytoalexin Biosynthesis in Plant Defense Mechanisms

Furanocoumarins, including the angular dihydrofuranocoumarin this compound, are well-established phytoalexins. mdpi.comucr.edusqu.edu.om Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress. annualreviews.org Their production is a key component of inducible plant defense systems. mdpi.comresearchgate.net

The biosynthesis of these defense compounds is not constitutive but is instead triggered by specific elicitors. annualreviews.org These can include:

Biotic Stress: Attack by pathogens such as fungi and bacteria, or damage from herbivorous insects. mdpi.comucr.eduresearchgate.net For example, cultured parsley cells produce furanocoumarins in response to elicitors from the fungal pathogen Phytophthora. nih.govpnas.org

Abiotic Stress: Environmental factors like UV radiation, mechanical wounding, and exposure to certain chemicals can also induce furanocoumarin synthesis. mdpi.comucr.eduashs.org

This induced synthesis often occurs locally at the site of infection or damage, creating a chemical barrier that can inhibit the growth of invading pathogens or deter herbivores. annualreviews.orgpnas.org The accumulation of furanocoumarins in response to fungal infection has been observed in several plants from the Apiaceae family, such as celery and parsnip. squ.edu.omashs.org Therefore, the biosynthetic pathway leading to this compound is an integral part of a sophisticated and inducible chemical defense strategy that allows plants to respond effectively to environmental threats. biosynth.com

Pharmacological Effects and Molecular Targets of Columbianetin

Anti-inflammatory and Immunomodulatory Activities

Columbianetin (B30063), a natural coumarin (B35378) compound, has demonstrated significant anti-inflammatory and immunomodulatory properties across various in vitro studies. Its mechanisms of action involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Modulation of Histamine (B1213489) Release in Allergic Responses

Research has shown that this compound can influence mast cell-mediated allergic inflammatory responses. chemfaces.com Specifically, it has been found to inhibit the release of histamine from human mast cell line (HMC-1) that is stimulated by substance P. nih.gov This suggests a potential role for this compound in regulating allergic reactions where histamine is a key mediator. chemfaces.comnih.govtebubio.comnordicbiosite.com

Inhibition of Inflammatory Cytokine Production (TNF-α, IL-6, MCP-1, IL-1β)

A consistent finding across multiple studies is the ability of this compound to suppress the production of several pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), this compound effectively inhibited the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1beta (IL-1β) in a dose-dependent manner. nih.govnih.govresearchgate.net Similar inhibitory effects on TNF-α, IL-6, and IL-1β were observed in LPS-induced mouse chondrocytes (ATDC5 cells). nih.govnih.gov Furthermore, in human mast cells (HMC-1) stimulated with PMA and calcium ionophore A23187, this compound significantly inhibited the production of IL-1β, IL-6, IL-8, and TNF-α. nih.gov

Cell LineStimulantInhibited CytokinesReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-α, IL-6, MCP-1, IL-1β nih.govnih.govresearchgate.net
Mouse Chondrocytes (ATDC5)Lipopolysaccharide (LPS)TNF-α, IL-6, IL-1β nih.govnih.gov
Human Mast Cells (HMC-1)Phorbol 12-myristate 13-acetate (PMA) + A23187IL-1β, IL-6, IL-8, TNF-α nih.gov

Downregulation of NOD1/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated, in part, through the downregulation of the Nucleotide-binding Oligomerization Domain 1 (NOD1)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov In LPS-stimulated human PBMCs, this compound was found to downregulate the expression of multiple genes involved in this pathway. nih.govresearchgate.net This suggests that this compound targets a critical pathway in the innate immune response to exert its anti-inflammatory effects. nih.govnih.govgrafiati.com

Impact on NOD1, RIP2, and NF-κB Activation

Further investigation into the NOD1/NF-κB pathway has revealed that this compound remarkably inhibits the LPS-induced activation of NOD1, Receptor-Interacting Protein 2 (RIP2), and NF-κB. nih.govnih.govresearchgate.net The activation of NOD1 by bacterial components typically leads to the recruitment of RIP2, which in turn activates the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. mdpi.comnih.gov By inhibiting the activation of these key signaling molecules, this compound effectively dampens the inflammatory cascade. nih.govnih.gov The inhibitory effects of this compound on the NF-κB pathway were blocked by a selective NOD1 inhibitor, ML130, confirming that its action is dependent on NOD1. nih.govnih.govnaver.com

Target ProteinEffect of this compoundCell ModelReference
NOD1Inhibition of activationLPS-stimulated human PBMCs nih.govnih.govresearchgate.net
RIP2Inhibition of activationLPS-stimulated human PBMCs nih.govnih.govresearchgate.net
NF-κBInhibition of activationLPS-stimulated human PBMCs nih.govnih.govresearchgate.net

Anti-inflammatory Effects in Chondrocytes (ATDC5 cells)

This compound has demonstrated protective effects in chondrocytes, the primary cells found in cartilage. In a mouse chondrocyte cell line (ATDC5) challenged with LPS, a model for inflammation in osteoarthritis, this compound ameliorated the inflammatory response. nih.govnih.govresearchgate.net Specifically, it led to a gradual decline in the levels of the inflammatory cytokines TNF-α, IL-6, and IL-1β. nih.gov These findings highlight the potential of this compound to mitigate cartilage inflammation.

Interaction with Serum and Glucocorticoid-induced Protein Kinase 1 (SGK1) Pathway and Autophagy Induction

The mechanism of this compound's action in chondrocytes also involves the Serum and Glucocorticoid-induced Protein Kinase 1 (SGK1) pathway and the process of autophagy. nih.govnih.govnih.gov Research has shown that this compound inhibits the expression of SGK1 in LPS-treated ATDC5 cells. nih.govnih.gov The inhibition of SGK1 is linked to the activation of autophagy, a cellular process of degradation and recycling of cellular components. nih.govsciopen.commdpi.com In these chondrocytes, this compound was found to increase the expression of autophagy markers Beclin1 and LC3II/LC3I, while decreasing the level of p62, which accumulates when autophagy is impaired. nih.govnih.gov The protective effects of this compound against inflammation and apoptosis in these cells were reversed by both SGK1 overexpression and by an autophagy inhibitor, indicating that this compound exerts its chondroprotective effects through the inhibition of SGK1 and subsequent induction of autophagy. nih.govnih.gov

Antioxidant Mechanisms

This compound has demonstrated notable antioxidant properties through various mechanisms, primarily involving the direct scavenging of reactive oxygen species and the enhancement of cellular defense systems against oxidative damage.

Suppression of Reactive Oxygen Species (ROS) Generation

Research has shown that (2’S)-Columbianetin can effectively suppress the generation of reactive oxygen species (ROS). In studies involving human keratinocytes (HaCaT cells) and human dermal fibroblasts (HDFs), the compound has shown a significant scavenging effect against ROS induced by ultraviolet (UV) radiation. mdpi.comnih.gov Specifically, (2'S)-Columbianetin was found to suppress ROS generation in UVB-treated HaCaT cells. nih.govchemfaces.com It also dose-dependently decreased UVA-induced nitric oxide (NO) generation in HDFs, suggesting it can attenuate the generation of reactive species. mdpi.com This suppression of ROS is a key part of its protective mechanism against UV-induced cellular damage. nih.govchemfaces.com Furthermore, in the context of cancer, the induction of oxidative stress, characterized by the accumulation of ROS, is a mechanism through which the related compound columbianadin (B1669301) exerts its effects on colon cancer cells. nih.gov

Protective Effects against Oxidative Stress

This compound provides protective effects against cellular damage caused by oxidative stress. In human keratinocytes, (2'S)-Columbianetin has been shown to protect against UVB-induced damage. nih.govchemfaces.com Similarly, it exhibits protective properties against UVA-induced photoaging in human dermal fibroblasts. mdpi.commdpi.com This protection is linked to its ability to modulate the cellular antioxidant response. For instance, in a model of D-galactose-induced liver injury, columbianadin, a related coumarin, effectively restored the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com These findings indicate that this compound and similar compounds can ameliorate oxidative stress and protect cells from peroxidative damage. mdpi.com

Cell/Model SystemInducer of Oxidative StressObserved Effect of this compound/Related CompoundsKey Findings
Human Keratinocytes (HaCaT)UVB RadiationSuppression of ROS generation. nih.govchemfaces.comProtects keratinocytes from UVB-induced damage. nih.govchemfaces.com
Human Dermal Fibroblasts (HDFs)UVA RadiationDose-dependent decrease in nitric oxide (NO) generation. mdpi.comAttenuates UVA-induced reactive species. mdpi.com
Mouse Liver (D-galactose-induced injury model)D-galactoseRestoration of antioxidant enzyme (SOD, CAT, GPx) activity and reduction of MDA levels (by Columbianadin). mdpi.comProvides a protective effect against D-Gal-induced oxidative stress in the liver. mdpi.com

Anticancer and Anti-proliferative Potentials

This compound and its derivatives have emerged as compounds of interest for their potential anticancer activities, demonstrating the ability to inhibit cancer cell growth, spread, and induce programmed cell death through the modulation of critical cellular signaling pathways. nih.govontosight.ai

Inhibition of Cancer Cell Proliferation and Metastasis

Studies have indicated that this compound and its acetate (B1210297) form can inhibit the proliferation and metastasis of cancer cells. nih.govresearchgate.net In vitro experiments on ovarian cancer cells showed that this compound acetate could inhibit cell viability, invasion, and migration. nih.gov The compound was observed to inhibit the epithelial-mesenchymal transition (EMT) process, a key step in metastasis, by increasing the expression of E-Cadherin while reducing N-Cadherin and Vimentin levels. nih.gov Other research has also highlighted the anti-proliferative activities of this compound. researchgate.nettandfonline.com

Induction of Apoptosis in Malignant Cells

A significant aspect of this compound's anticancer potential is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govontosight.ai In ovarian cancer cell lines, treatment with this compound acetate led to an increased number of apoptotic cells. nih.govresearchgate.net This was accompanied by changes in the expression of key apoptotic regulatory proteins. Specifically, the level of the anti-apoptotic protein Bcl-2 was significantly reduced, while the expression of the pro-apoptotic protein Bak was increased. nih.gov In another study on HCT-116 human colon cancer cells, the related compound columbianadin was found to induce apoptosis by modulating the levels of caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid. nih.gov Similarly, this compound has been shown to attenuate lipopolysaccharide (LPS)-induced apoptosis in chondrocytes, suggesting its role in regulating apoptotic pathways. tandfonline.com

Regulation of Key Signaling Pathways (PI3K/AKT, MAPK, Ras) in Oncology

The anticancer effects of this compound are mediated through its interaction with crucial intracellular signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net Research on ovarian cancer has identified that this compound acetate's mechanism may be related to the PI3K/Akt, MAPK, and Ras signaling pathways. nih.govresearchgate.net Further investigation confirmed that the compound inhibits the PI3K/AKT/GSK3B signaling pathway. nih.govresearchgate.net Western blot analysis showed that treatment with this compound acetate reduced the phosphorylation levels of PI3K, AKT, and GSK3B in ovarian cancer cells. nih.gov

In other cell types, such as human keratinocytes and dermal fibroblasts, (2'S)-Columbianetin has been shown to regulate stress-activated signaling pathways, including the MAPK pathway. mdpi.comnih.govchemfaces.com Specifically, it suppressed the UVA-induced phosphorylation of JNK and ERK, which are components of the MAPK cascade. mdpi.com Additionally, this compound has been found to inhibit serum and glucocorticoid-inducible kinase-1 (SGK1), a kinase downstream of the PI3K signaling pathway. tandfonline.com

Cancer Type / Cell LineCompoundEffectMolecular Mechanism
Ovarian CancerThis compound AcetateInhibition of proliferation, metastasis, and induction of apoptosis. nih.govresearchgate.netInhibition of PI3K/AKT/GSK3B pathway; Regulation of MAPK and Ras pathways. nih.govresearchgate.net
Human Colon Cancer (HCT-116)ColumbianadinInduction of apoptosis. nih.govModulation of caspases, Bax, Bcl-2, Bim, and Bid. nih.gov
Human Keratinocytes (HaCaT)(2'S)-ColumbianetinProtection from UVB-induced damage. nih.govchemfaces.comRegulation of ASK1-MAPK and AP-1 signaling pathways. nih.govchemfaces.com
Human Dermal Fibroblasts (HDFs)(2'S)-ColumbianetinProtection from UVA-induced photoaging. mdpi.comSuppression of JNK and ERK phosphorylation (MAPK pathway). mdpi.com

Molecular Docking and Binding Affinity to Core Targets (ESR1, GSK3B, JAK2)

Molecular docking studies have been employed to investigate the binding affinity of this compound and its acetate derivative with key protein targets implicated in various diseases, including cancer. These computational analyses predict the binding energy between a ligand (this compound) and a receptor (protein target), with a lower binding energy indicating a more stable and favorable interaction.

A study investigating the potential mechanism of this compound acetate in ovarian cancer identified Estrogen Receptor 1 (ESR1), Glycogen Synthase Kinase-3 Beta (GSK3B), and Janus Kinase 2 (JAK2) as core targets. nih.govnih.gov The molecular docking results revealed that this compound acetate exhibits good binding ability with these targets. nih.gov Generally, a binding energy of less than -5 kcal/mol is considered indicative of a good interaction between a ligand and a receptor. nih.gov The calculated binding energies for this compound acetate with GSK3B, JAK2, and ESR1 were -7.41 kcal/mol, -7.3 kcal/mol, and -7.21 kcal/mol, respectively. nih.gov These findings suggest that ESR1, GSK3B, and JAK2 are potential binding targets for this compound acetate, which may contribute to its therapeutic effects. nih.govnih.gov

Binding Affinity of this compound Acetate to Core Targets
Target ProteinBinding Energy (kcal/mol)
GSK3B-7.41
JAK2-7.3
ESR1-7.21

Downregulation of Meiotic Nuclear Divisions 1 (MND1) Expression in Pancreatic Cancer

Research has indicated that this compound acetate may play a role in the progression of pancreatic cancer by modulating the expression of Meiotic nuclear divisions 1 (MND1). techscience.comtechscience.com Studies have shown that the addition of this compound acetate at different concentrations to pancreatic cancer cells leads to a decrease in the expression of MND1. techscience.com

Further experiments have demonstrated that interfering with the expression of MND1 can inhibit the proliferation, migration, and cell cycle progression of pancreatic cancer cells. techscience.com This suggests that the inhibitory effect of this compound acetate on pancreatic cancer may be mediated, at least in part, through the downregulation of MND1 expression. techscience.comtechscience.com These findings point to this compound acetate as a potential agent for inhibiting the development of pancreatic cancer by targeting the MND1 protein. techscience.comresearchgate.net

Involvement of E2F1 as a Transcriptional Regulator

Bioinformatic analysis has identified E2F Transcription Factor 1 (E2F1) as a key transcriptional regulator potentially involved in the mechanism of action of this compound acetate in pancreatic cancer. techscience.comtechscience.com E2F1 is a transcription factor that can bind to DNA and regulate the expression of downstream genes. techscience.com In various cancer types, E2F1 is often overexpressed and plays a role in promoting tumor metastasis, drug resistance, and proliferation. techscience.com

Studies have revealed a close relationship between E2F1 and MND1 in pancreatic tissue. techscience.com It has been found that E2F1 can regulate the expression of MND1 in pancreatic cancer cells. techscience.com Specifically, interfering with the expression of E2F1 in these cells leads to a reduction in both the gene and protein expression of MND1. techscience.com Given that this compound acetate has been shown to bind to E2F1, it is proposed that this compound acetate may regulate the expression of MND1 through its interaction with E2F1. techscience.comtechscience.com This suggests a potential mechanism where this compound acetate inhibits pancreatic cancer development by targeting the E2F1-MND1 axis. techscience.com

Antifungal Activity and Pathogen Resistance

This compound has demonstrated significant antifungal properties, positioning it as a compound of interest for controlling plant pathogens. chemfaces.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.com

Comparative Antifungal Efficacy against Plant Pathogens

In vitro studies have highlighted the potent antifungal activity of this compound. chemfaces.com When compared to furanocoumarins like psoralens and angelicin (B190584), this compound exhibited at least 80 times greater antifungal activity. chemfaces.com This superior efficacy suggests its potential as a natural fungicide for protecting crops from pathogenic fungi.

Role as a Phytoalexin in Host Defense

This compound has been identified as a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. chemfaces.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.comresearchgate.net Specifically, it is associated with the resistance of celery (Apium graveolens) to pathogens during storage. chemfaces.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.com While celery contains furanocoumarins, their concentration is significantly lower than what is required to inhibit the growth of celery pathogens. chemfaces.com In contrast, the concentration of this compound found in celery is sufficient to contribute to its defense against these pathogens. chemfaces.com This indicates that this compound, rather than furanocoumarins, plays a crucial role as a phytoalexin in the resistance of celery to storage pathogens. chemfaces.com The production of coumarins, including this compound, is a defense mechanism employed by plants in the Umbelliferae family against pathogens. researchgate.net

Dermatological and Anti-photoaging Properties

(2′S)-columbianetin, a bioactive coumarin, has shown promise in protecting the skin from the damaging effects of ultraviolet (UV) radiation, particularly UVA-induced photoaging. mdpi.commdpi.comdntb.gov.uadntb.gov.ua Photoaging is characterized by oxidative stress and the degradation of the extracellular matrix (ECM), primarily through the action of matrix metalloproteinases (MMPs). mdpi.cominventi.in

Research conducted on human dermal fibroblasts has demonstrated that (2′S)-columbianetin can counteract the detrimental effects of UVA exposure. mdpi.com UVA radiation typically increases the release of MMP-1, an enzyme that degrades collagen, and decreases the production of type I pro-collagen. mdpi.com Treatment with (2′S)-columbianetin was found to reverse these effects, suppressing MMP-1 expression and release while increasing the production of type I pro-collagen. mdpi.com

Protection of Keratinocytes from Ultraviolet B (UVB)-induced Damage

(2’S)-Columbianetin, an isomer of this compound, has demonstrated a protective role for human keratinocytes (HaCaT cells) against the damaging effects of UVB radiation. biopurify.orgnih.govchemfaces.comtebubio.com Studies have shown that pre-treatment with (2’S)-columbianetin can mitigate UVB-induced cell damage. biopurify.orgnih.gov This protective effect is attributed, in part, to its ability to suppress the generation of reactive oxygen species (ROS) within the cells following UVB exposure. biopurify.orgnih.gov By reducing oxidative stress, (2’S)-columbianetin helps maintain cellular viability and integrity. biopurify.orgnih.gov

Impact on Cell Cycle Arrest and Matrix Metalloproteinase (MMP) Expression

UVB radiation is known to induce cell cycle arrest, particularly at the sub-G1 phase, which is indicative of apoptosis or programmed cell death. Research has shown that (2’S)-columbianetin can suppress this UVB-induced cell cycle arrest in HaCaT cells. biopurify.orgnih.gov Furthermore, UVB exposure upregulates the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components like collagen, contributing to skin aging. nih.gov Specifically, the expression of MMP-2 and MMP-9 is induced by UVB in keratinocytes. nih.gov (2’S)-columbianetin has been found to down-regulate the expression of these MMPs in UVB-treated HaCaT cells, suggesting a role in preventing the breakdown of the skin's structural proteins. biopurify.orgnih.govnih.gov

Regulation of Stress-Activated Protein Kinase (MAPK) and AP-1 Signaling Pathways

The protective effects of (2’S)-columbianetin against UVB-induced damage are mediated through its influence on key signaling pathways. biopurify.orgnih.gov UVB radiation activates stress-activated protein kinase (MAPK) pathways, including the phosphorylation of p38, JNK, and ERK, which in turn activates the transcription factor activator protein-1 (AP-1). d-nb.infonih.gov AP-1 is a critical regulator of MMP gene expression. d-nb.infonih.gov Studies have demonstrated that (2’S)-columbianetin treatment regulates the ASK1-MAPK and AP-1 signaling pathways in UVB-irradiated keratinocytes. biopurify.orgnih.gov By modulating these pathways, (2’S)-columbianetin effectively suppresses the downstream expression of MMPs, thereby protecting the skin from photoaging. biopurify.orgnih.gov

Protective Effects in Human Dermal Fibroblasts (HDF) against Ultraviolet A (UVA)-induced Damage

Beyond its effects on keratinocytes and UVB, (2’S)-columbianetin also exhibits protective properties against UVA-induced damage in human dermal fibroblasts (HDFs). mdpi.com UVA radiation, which penetrates deeper into the dermis, contributes significantly to photoaging by increasing the production of MMP-1 and decreasing collagen synthesis. mdpi.com Treatment with (2’S)-columbianetin has been shown to counteract these detrimental effects. mdpi.com It reverses the UVA-induced increase in MMP-1 release and the decrease in type I pro-collagen production. mdpi.com This suggests that (2’S)-columbianetin can help preserve the structural integrity of the dermal extracellular matrix. mdpi.com

Modulation of Collagen Synthesis via TGFβ/Smad Cascade

The synthesis of collagen in dermal fibroblasts is regulated by the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway. mdpi.comresearchgate.net Activation of the TGFβ receptor leads to the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4. researchgate.net This complex translocates to the nucleus to initiate the transcription of type I pro-collagen genes. researchgate.net UVA exposure disrupts this process by decreasing TGFβ production and the phosphorylation of Smad2/3, while increasing the inhibitory protein Smad7. mdpi.comresearchgate.net (2’S)-columbianetin has been found to stimulate collagen production by relieving the UVA-induced suppression of Smad2/3 phosphorylation, thereby promoting the TGFβ/Smad signaling cascade. mdpi.comresearchgate.net

Neuroprotective Investigations

This compound and its derivatives have shown potential as neuroprotective agents. benthamdirect.comnih.govmdpi.com Studies have investigated its efficacy in protecting neuronal cells from various insults. For instance, certain coumarins isolated from Angelica gigas, including this compound-O-β-D-glucopyranoside, have demonstrated strong neuroprotective activity against glutamate-induced neurotoxicity in rat cortical cells. mdpi.com Additionally, research on the peels of Citrus grandis has identified this compound as a constituent with potential to protect neurons against Aβ-mediated neurotoxicity, a hallmark of Alzheimer's disease. nih.gov While the precise mechanisms are still under investigation, these findings highlight the potential of this compound in the context of neurodegenerative diseases. monash.edubohrium.com

Analgesic Activities

This compound has also been identified as a compound with analgesic properties. benthamdirect.comnih.gov Research on the roots of Angelica pubescens revealed that several isolated compounds, including this compound acetate, demonstrated significant anti-inflammatory and analgesic activities. thieme-connect.com Another compound, columbianadin, which is structurally related to this compound, has also been shown to reduce formalin-induced pain in mice. caymanchem.com These analgesic effects are thought to be related to the peripheral inhibition of inflammatory mediators and potential influences on the central nervous system. thieme-connect.com

Effects on Platelet Aggregation

This compound, a naturally occurring coumarin, has demonstrated notable effects on platelet aggregation, suggesting its potential as a modulator of hemostasis and thrombosis. Research indicates that this compound and its derivatives can inhibit the aggregation of platelets induced by various agonists. This antiplatelet activity is primarily attributed to its influence on the cyclooxygenase (COX) pathway and the subsequent reduction in thromboxane (B8750289) A2 (TXA2) synthesis.

Studies have shown that several coumarins isolated from the roots of Angelica pubescens f. biserrata, including this compound, exhibit significant inhibitory effects on human platelet aggregation nih.gov. Specifically, this compound, along with related compounds like this compound acetate and columbianadin, has been identified as an active constituent of Angelicae Pubescentis Radix with inhibitory effects on rat platelet aggregation induced by ADP in vitro nih.gov. Furthermore, this compound-β-D-glucopyranoside, a derivative of this compound, has been reported to inhibit ADP-induced platelet aggregation in rats, showing an inhibitory rate of 32.7% ± 9.0% at a concentration of 1 mg/ml sci-hub.se.

The primary molecular mechanism underlying the antiplatelet effect of many coumarins involves the inhibition of the arachidonic acid cascade nih.gov. When platelets are activated by agonists such as collagen or thrombin, arachidonic acid is released from the platelet membrane and metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin (B15479496) H2. This is then converted by thromboxane synthase into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator frontiersin.orgnih.govcriver.comtaylorandfrancis.com. By inhibiting COX-1, this compound can reduce the production of TXA2, thereby decreasing platelet aggregation nih.gov. The stable, inactive metabolite of TXA2, thromboxane B2 (TXB2), is often measured to assess the extent of this inhibition wikipedia.orgmdpi.com. The inhibition of collagen-induced platelet aggregation, in particular, is often linked to the suppression of arachidonate (B1239269) release and subsequent COX-1-mediated TXA2 production frontiersin.orgnih.gov.

While direct and comprehensive quantitative data on this compound's inhibitory concentration (IC50) against various agonists are not extensively detailed in the available literature, the collective evidence points towards its significant antiplatelet properties. The inhibitory actions of this compound and its related compounds are summarized in the table below.

Compound/ExtractAgonistSystemObserved EffectReference
Coumarins from Angelica pubescence f. biserrata (including this compound)Not specifiedHuman PlateletsSignificant inhibitory activity nih.gov
This compoundADPRat PlateletsInhibitory effect nih.gov
This compound AcetateADPRat PlateletsInhibitory effect nih.gov
ColumbianadinADPRat PlateletsInhibitory effect nih.gov
This compound-β-D-glucopyranosideADPRat Platelets32.7% ± 9.0% inhibition at 1 mg/ml sci-hub.se

Structure Activity Relationship Sar Studies of Columbianetin

Influence of Stereochemistry on Biological Activity

Columbianetin (B30063) possesses a chiral center at the C-8 position of its dihydrofurocoumarin core, leading to the existence of two enantiomers: (+)-Columbianetin and (-)-Columbianetin. The spatial arrangement of the substituents around this chiral center can significantly influence the molecule's interaction with biological targets, resulting in stereospecific or stereoselective pharmacological activities.

While comprehensive comparative studies on the biological activities of the individual enantiomers of this compound are not extensively documented in publicly available research, the principle of stereoselectivity in drug action is a well-established concept in medicinal chemistry. The differential effects of enantiomers often arise from their distinct binding affinities to chiral biological macromolecules such as enzymes and receptors. It is plausible that one enantiomer of this compound may exhibit a higher potency for a specific biological target compared to its counterpart. For instance, the neuroprotective, anti-inflammatory, or anticancer activities of this compound could be predominantly associated with one of its enantiomers. Further research isolating and evaluating the pharmacological profiles of (+)-Columbianetin and (-)-Columbianetin individually is necessary to fully elucidate the role of stereochemistry in their biological actions.

Design of Analogues for Enhanced Bioactivity

The core structure of this compound presents several opportunities for chemical modification to potentially enhance its therapeutic properties. The design of this compound analogues is guided by the goal of improving its pharmacokinetic and pharmacodynamic profiles, such as increasing its potency, selectivity, and metabolic stability.

Key strategies in the design of this compound analogues include:

Modification of the Lactone Ring: The α,β-unsaturated lactone ring is a common feature in many biologically active coumarins and is often crucial for their activity. However, modifications to this ring, such as saturation or the introduction of different substituents, could modulate the compound's reactivity and selectivity towards specific cellular targets.

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group on the isopropyl side chain is a prime site for derivatization. Esterification or etherification of this group can alter the molecule's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Introducing functionalities that can engage in additional interactions with the biological target could also enhance binding affinity.

Introduction of Bioisosteres: Replacing certain functional groups with their bioisosteres can lead to analogues with improved properties. For example, replacing a hydroxyl group with a fluorine atom or an amino group could alter the compound's electronic properties and its ability to form hydrogen bonds, potentially leading to enhanced biological activity and metabolic stability.

Correlation of Molecular Structure with Pharmacological Effects

The diverse pharmacological effects of this compound, including its analgesic, antioxidative, anti-inflammatory, anti-proliferative, and anti-allergic activities, are intricately linked to its molecular structure. nih.govbenthamscience.comresearchgate.net The key structural motifs contributing to these activities include the coumarin (B35378) nucleus, the dihydrofuran ring, and the hydroxyisopropyl side chain.

The Coumarin Nucleus: The planar coumarin ring system is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. Its ability to intercalate into DNA and interact with various enzymes is thought to be a key factor in the anticancer and anti-inflammatory properties of many coumarins.

The Dihydrofuran Ring: The fusion of the dihydrofuran ring to the coumarin core creates a more rigid and sterically defined structure. This specific arrangement of atoms is likely crucial for the selective recognition and binding of this compound to its biological targets.

SAR Exploration through Chemical Synthesis of Analogues

The systematic chemical synthesis of this compound analogues is a powerful tool for exploring its structure-activity relationships in detail. By methodically altering specific parts of the molecule and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for a particular pharmacological effect.

For example, a series of analogues with modifications at the tertiary hydroxyl group could be synthesized. This could include esters with varying chain lengths and electronic properties, as well as ethers. Biological screening of these compounds would reveal the importance of this hydroxyl group for a specific activity and whether its modification can lead to enhanced potency.

Similarly, analogues with different substituents on the aromatic ring of the coumarin nucleus could be prepared. The introduction of electron-donating or electron-withdrawing groups can systematically alter the electronic properties of the molecule and provide insights into the nature of the interaction with its biological target.

The data obtained from these SAR studies are invaluable for the rational design of new, more effective therapeutic agents based on the this compound scaffold. By understanding which parts of the molecule are essential for activity and which can be modified, medicinal chemists can create novel compounds with improved pharmacological profiles.

Below is an interactive data table summarizing hypothetical SAR findings for this compound analogues to illustrate the concept:

CompoundR1 (Modification at Hydroxyl)R2 (Aromatic Substitution)Anti-inflammatory Activity (IC50, µM)Anticancer Activity (GI50, µM)
This compound-OH-H15.28.5
Analogue 1-OCH3-H25.812.3
Analogue 2-OCOCH3-H10.56.2
Analogue 3-OH7-Cl12.17.1
Analogue 4-OH6-OCH318.910.4

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacokinetics and Biotransformation of Columbianetin

Absorption Characteristics

Oral Absorption Profile

Studies in rat models demonstrate that columbianetin (B30063) is characterized by rapid oral absorption. mdpi.comnih.gov Following oral administration, maximum plasma concentrations (Cmax) are typically reached within 0.3 to 0.5 hours. nih.govwikipedia.org Research has shown that this compound is one of the most easily absorbed coumarins from Angelicae Pubescentis Radix extract, achieving the highest plasma concentration in vivo compared to other coumarins in the extract. sci-hub.se

The absolute bioavailability of this compound after oral dosing in rats ranges from 54% to 81%, indicating good absorption from the gastrointestinal tract into the systemic circulation. mdpi.comnih.gov The terminal elimination half-life (T1/2) following oral administration is approximately 60 to 90 minutes. mdpi.comnih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter Value Reference
Time to Cmax (Tmax) 0.3 - 0.5 hours nih.govwikipedia.org
Max. Plasma Conc. (Cmax) 17 - 42 µg/mL nih.govwikipedia.org
Absolute Bioavailability 54% - 81% mdpi.comnih.gov
Elimination Half-life (T1/2) 60 - 90 minutes mdpi.comnih.gov
Apparent Volume of Distribution (V/F) 0.38 - 0.44 L nih.govwikipedia.org

Intestinal Absorption Mechanisms

The absorption of chemical compounds from the intestine can occur through several routes, including transcellular (across the cells) and paracellular (between the cells) pathways. biorxiv.org Transcellular transport can be further divided into passive diffusion, facilitated diffusion, and active transport. biorxiv.orgsigmaaldrich.com

In vitro studies using Caco-2 cell monolayers, a model that mimics the human intestinal epithelium, have shown that this compound is well or moderately absorbed. sci-hub.se This model is a key tool for predicting the oral absorption of compounds. tcmsp-e.com Further research on this compound acetate (B1210297), a closely related derivative, indicates that its absorption occurs via a passive diffusion process. uni.lufishersci.ca This process is not dependent on pH and occurs throughout the intestinal sections, with the colon identified as the region of highest absorption. uni.lu Given the structural similarity, it is plausible that this compound also relies significantly on passive diffusion for its intestinal absorption.

Distribution Patterns in Biological Tissues

Tissue Distribution Analysis

Once absorbed into the bloodstream, this compound undergoes rapid and broad distribution to various tissues. sci-hub.seeragene.com Studies in rats have detected the presence of this compound in a wide array of organs, including the liver, kidney, ovary, uterus, lung, heart, spleen, stomach, intestine, muscles, and brain. sci-hub.seeragene.comwikipedia.orgmycocentral.eu

When administered as a component of Angelicae Pubescentis Radix extract, this compound and other coumarins were found to have the highest concentration in the liver, followed by the ovary, uterus, and kidney. mycocentral.eu In a study where columbianadin (B1669301) was administered intravenously, its metabolite this compound showed notably higher concentrations in the digestive system compared to other tissues. wikipedia.orgwikipedia.org Furthermore, among several coumarins tested, this compound achieved the highest concentration in the brain and cerebrospinal fluid (CSF), suggesting it can cross the blood-brain barrier. sci-hub.se

Metabolism to Derivatives (e.g., this compound β-D-Glucopyranoside)

Scientific literature indicates that this compound is often a metabolite of other, larger coumarin (B35378) compounds rather than a precursor to them. Several studies have established that compounds such as this compound-β-D-glucopyranoside (CBG), this compound acetate, and columbianadin are metabolized in the body to form this compound. sci-hub.seeragene.comwikipedia.orgwikipedia.org

For example, it has been demonstrated that CBG is catabolized into its active metabolite, this compound, in vivo. sci-hub.seeragene.com Similarly, this compound acetate is also converted to this compound. wikipedia.org Another significant metabolic pathway involves the biotransformation of columbianadin. In vitro studies using rat liver microsomes showed that columbianadin is metabolized into thirteen different products, one of which is this compound. thegoodscentscompany.com This conversion from columbianadin to this compound has also been observed in various tissues in vivo. wikipedia.orgwikipedia.org The biotransformation of these precursor compounds into the smaller, active this compound is a key aspect of their pharmacological activity.

Identification of Main Target Tissues

Based on distribution studies, certain tissues show a higher accumulation of this compound, suggesting they may be primary sites of action or accumulation. Research has identified the ovary and kidney as tissues with higher levels of this compound accumulation. sci-hub.seeragene.com Another study highlighted that after administering its precursor, columbianadin, the resulting this compound concentrations were most prominent in the digestive system. wikipedia.org

When administered as part of a whole plant extract, the highest concentrations were observed in the liver, followed by the ovary and uterus. mycocentral.eu Additionally, its ability to reach the highest concentration in the brain and CSF compared to other related coumarins points to the central nervous system as a potential target. sci-hub.se The variation in findings may relate to the different precursor compounds used (pure this compound vs. its glycoside or acetate forms) and the method of administration in the respective studies.

Elimination and Clearance Dynamics

The pharmacokinetic profile of this compound in rats is marked by rapid oral absorption and quick clearance. nih.govuni.lunih.gov Following oral administration, the terminal elimination half-life (T1/2) of this compound is reported to be between 60 and 90 minutes. nih.govuni.lunih.gov This is 2.5 to 3.3 times longer than the half-life observed after intravenous (i.v.) dosing. nih.govuni.lu

This compound can also be formed in the body as a metabolite of other compounds, such as columbianadin and this compound-beta-d-glucopyranoside. nih.govsci-hub.sebohrium.com When formed from the oral administration of pure columbianadin, the resulting this compound metabolite exhibits a slower elimination, with a half-life (t1/2) of 3.44 ± 1.95 hours. sci-hub.se When originating from an extract of Angelicae Pubescentis Radix, the metabolite's half-life is 4.52 ± 3.19 hours, suggesting that other components in the extract may influence its metabolism. sci-hub.se The primary route of excretion for this compound and its glucoside precursor has been identified as fecal. bohrium.comnih.gov

Table 1: Elimination Half-Life of this compound in Rats

Administration Route / Precursor Half-Life (T1/2) Citation
Oral 60-90 min nih.gov, uni.lu, nih.gov
Intravenous 2.5-3.3 fold shorter than oral nih.gov, uni.lu
Metabolite from pure Columbianadin (oral) 3.44 ± 1.95 h sci-hub.se
Metabolite from APR Extract (oral) 4.52 ± 3.19 h sci-hub.se

Absolute Bioavailability Assessment

Studies conducted in male Sprague-Dawley rats have demonstrated that this compound has good absolute bioavailability. nih.govuni.lu The assessment was carried out at three different oral dosage levels: 5, 10, and 20 mg/kg. nih.govuni.lu

The absolute bioavailability of this compound was determined to be:

Advanced Analytical Methodologies in Columbianetin Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental in separating columbianetin (B30063) from complex biological matrices and herbal extracts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Method development focuses on optimizing separation efficiency, sensitivity, and analysis time. A typical HPLC method involves a reversed-phase column, often a C18, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter, commonly consisting of a mixture of an aqueous solvent (often with a pH modifier like acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to achieve optimal separation of this compound from other components in a sample.

Detection is most commonly performed using an ultraviolet (UV) detector, as the coumarin (B35378) structure of this compound exhibits strong absorbance in the UV range. The selection of the detection wavelength is determined by scanning the UV spectrum of a pure standard to find the wavelength of maximum absorbance (λmax), which enhances the sensitivity of the method. For instance, a detection wavelength of 356 nm has been utilized, which provides a good response for this compound and related flavonoids. scielo.br The flow rate is another key parameter that is optimized to ensure good peak resolution and a reasonable run time. scielo.br Method validation is performed according to established guidelines to ensure specificity, linearity, accuracy, precision, and robustness. uts.edu.aunih.gov

ParameterConditionReference
Stationary PhaseThermo Scientific Hypersil C18 column (250 x 4.0 mm i.d., 5 μm particle size) scielo.br
Mobile PhaseGradient elution with acetonitrile and 2% v/v acetic acid nih.gov
Flow Rate0.8 mL/min scielo.br
Detection Wavelength356 nm scielo.br
Column Temperature35°C nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has proven invaluable for the analysis of this compound and its metabolites in biological samples. nih.govrsc.org This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. ekb.eg

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte enters the mass spectrometer where it is ionized, commonly using electrospray ionization (ESI). nih.gov The resulting ions are then subjected to tandem mass spectrometry. In the triple quadrupole (QqQ) configuration, the first quadrupole selects the precursor ion of this compound, which is then fragmented in the collision cell. The second quadrupole then selects a specific product ion for detection. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, allowing for the quantification of this compound at very low concentrations (ng/mL) in complex matrices like plasma. nih.govnih.gov

LC-MS/MS has been successfully applied to pharmacokinetic studies of this compound, enabling the simultaneous determination of the parent compound and its metabolites. nih.govnih.gov For example, a sensitive and rapid LC-MS/MS method was developed to determine this compound and its precursor, columbianadin (B1669301), in rat plasma, with a lower limit of quantification of 0.1 ng/mL for this compound. nih.govnih.gov This high sensitivity is crucial for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule.

¹H-NMR spectra provide information about the chemical environment and connectivity of protons. For this compound, the ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the coumarin core, as well as signals for the protons of the dihydrofuran ring and the hydroxyisopropyl group. The coupling constants between adjacent protons help to establish their relative positions.

¹³C-NMR spectra reveal the number of distinct carbon environments in the molecule. In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), the type of each carbon (methyl, methylene, methine, or quaternary) can be determined.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, providing unambiguous evidence for the complete molecular structure. ceon.rsscielo.br For example, COSY spectra show correlations between coupled protons, while HSQC spectra correlate protons with their directly attached carbons. HMBC spectra reveal longer-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

Atom¹H-NMR (ppm, Multiplicity, J in Hz)¹³C-NMR (ppm)
2-161.3
36.23 (d, J=9.5)112.9
47.62 (d, J=9.5)143.5
4a-112.7
57.35 (d, J=8.5)128.8
66.82 (d, J=8.5)112.4
7-156.2
8-106.8
8a-154.1
2'4.75 (t, J=8.8)90.1
3'3.23 (dd, J=17.0, 8.8), 2.85 (dd, J=17.0, 8.8)29.1
4'-71.5
5'1.25 (s)25.9
6'1.22 (s)24.3

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.gov When subjected to ionization in a mass spectrometer, this compound forms a molecular ion, and its mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry can provide the accurate mass, which allows for the determination of the elemental formula.

Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information for the structural characterization of this compound.

UV spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption bands that are typical for the coumarin chromophore. The positions and intensities of these absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic ring and can be used for identification and quantification purposes. scielo.br

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. youtube.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the lactone carbonyl (C=O) group of the coumarin ring, aromatic C=C stretching vibrations, and C-O stretching vibrations. researchgate.net These vibrational frequencies help to confirm the presence of these key functional groups within the molecular structure.

In Vitro Biological Assay Techniques

In the study of this compound, a variety of sophisticated in vitro biological assay techniques are employed to elucidate its cellular and molecular mechanisms. These methods are crucial for understanding its effects on cytokine production, cell health, apoptosis, and cellular dynamics.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a pivotal technique for quantifying the levels of specific cytokines in biological samples, providing insights into the immunomodulatory effects of this compound. This plate-based assay is utilized to measure the concentration of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

In a notable study, ELISA kits were used to evaluate the inflammatory response in lipopolysaccharides (LPS)-induced mouse chondrocytes (ATDC5 cells). The results demonstrated that treatment with this compound significantly inhibited the production of these pro-inflammatory cytokines, indicating its potential anti-inflammatory properties. nih.gov Specifically, the levels of TNF-α, IL-6, and IL-1β were markedly reduced in the presence of this compound. nih.gov This quantitative analysis is fundamental in understanding how this compound modulates inflammatory pathways at the protein level.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8, LDH)

Assessing the impact of this compound on cell viability and cytotoxicity is fundamental to its characterization. Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CCK-8 (Cell Counting Kit-8), and LDH (Lactate Dehydrogenase) are routinely used for this purpose.

The MTT assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. aatbio.comnih.gov

The CCK-8 assay is another colorimetric method that utilizes a highly water-soluble tetrazolium salt, WST-8. Dehydrogenases in viable cells reduce WST-8 to a yellow-colored formazan, which is soluble in the cell culture medium. The amount of formazan generated is directly proportional to the number of living cells. creative-biogene.com

The LDH assay measures the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. abcam.com An increase in LDH activity in the supernatant is indicative of cytotoxicity. nih.gov

A study on LPS-induced ATDC5 cells utilized both CCK-8 and LDH assays to determine the effect of this compound on cell viability. The findings revealed that this compound treatment led to an increase in cell viability, counteracting the negative effects of LPS induction. nih.gov

Below is an interactive table summarizing the findings on cell viability:

Table 1: Effect of this compound on Cell Viability in LPS-Induced ATDC5 Cells
Assay Effect of this compound Outcome Reference
CCK-8 Increased cell viability Protective effect against LPS-induced damage nih.gov
LDH Decreased LDH release Reduced cytotoxicity from LPS induction nih.gov

Apoptosis Detection Methods (e.g., TUNEL staining)

To investigate whether this compound affects programmed cell death, or apoptosis, methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining are employed. The TUNEL assay is designed to detect DNA fragmentation, which is a characteristic hallmark of late-stage apoptosis. nih.gov The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the blunt ends of double-stranded DNA breaks. nih.gov

In research involving LPS-induced ATDC5 cells, TUNEL staining was used to examine the level of apoptosis. The study found that the rate of apoptosis was significantly higher in cells stimulated with LPS. However, upon treatment with this compound, the level of apoptosis was progressively reduced. tandfonline.com This suggests that this compound has an attenuating effect on apoptosis in this cell model. tandfonline.com

Cellular Migration and Proliferation Assays (e.g., Wound Healing, Flow Cytometry)

To understand the influence of this compound on cellular dynamics, researchers utilize cellular migration and proliferation assays.

The Wound Healing Assay is a straightforward method to study collective cell migration in vitro. psu.edu A "wound" or scratch is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time. nih.govwaocp.org This assay provides insights into how a compound might affect cell motility.

Flow Cytometry is a powerful technique for analyzing cell proliferation. nih.gov Cells can be labeled with fluorescent dyes that are diluted with each cell division. By measuring the fluorescence intensity of individual cells, the number of cell divisions can be quantified, providing a detailed analysis of proliferation within a cell population. plos.org

While these are standard and valuable techniques, specific studies utilizing wound healing assays or flow cytometry to directly assess the impact of this compound on cellular migration and proliferation were not prominently available in the reviewed literature. Such studies would be instrumental in further characterizing the biological activities of this compound.

Molecular Biology and Biochemical Techniques

To delve deeper into the molecular mechanisms underlying the effects of this compound, a range of molecular biology and biochemical techniques are indispensable.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of particular genes. This method allows for the quantification of messenger RNA (mRNA) transcripts, providing a clear picture of how this compound may regulate gene activity.

In studies investigating the anti-inflammatory mechanism of this compound, qPCR has been instrumental. One study screened the anti-inflammatory pathway of this compound in LPS-stimulated human peripheral blood mononuclear cells using a qPCR array. nih.govnih.gov The results showed that this compound significantly downregulated 19 out of 32 differentially expressed genes, with many being involved in the NOD1/NF-κB pathway. nih.gov Further qPCR and Western blot analyses confirmed that this compound remarkably inhibited the expression of key genes in this pathway, including NOD1 , RIP2 , and NF-κB . nih.gov

Another study in LPS-induced ATDC5 cells used RT-qPCR to examine the relationship between this compound and serum and glucocorticoid-induced protein kinase 1 (SGK1 ). The results indicated that this compound inhibited the expression of SGK1. nih.govtandfonline.com The same study also used Western blot to show that this compound upregulated the expression of the anti-apoptotic protein Bcl-2 and downregulated the pro-apoptotic proteins Bax and cleaved caspase 3 . Additionally, it was found to elevate the expression of autophagy-related proteins Beclin1 and LC3II/LC3I while decreasing p62 expression. tandfonline.com

The table below provides a summary of the observed gene expression changes in response to this compound treatment.

Table 2: Gene Expression Changes Induced by this compound
Gene Method of Detection Cellular Context Effect of this compound Reference
NOD1 qPCR, Western Blot LPS-stimulated human PBMCs Downregulation nih.gov
RIP2 qPCR, Western Blot LPS-stimulated human PBMCs Downregulation nih.gov
NF-κB qPCR, Western Blot LPS-stimulated human PBMCs Downregulation nih.gov
SGK1 RT-qPCR, Western Blot LPS-induced ATDC5 cells Inhibition nih.govtandfonline.com
Bcl-2 Western Blot LPS-induced ATDC5 cells Upregulation tandfonline.com
Bax Western Blot LPS-induced ATDC5 cells Downregulation tandfonline.com
Cleaved caspase 3 Western Blot LPS-induced ATDC5 cells Downregulation tandfonline.com
Beclin1 Western Blot LPS-induced ATDC5 cells Upregulation tandfonline.com
LC3II/LC3I Western Blot LPS-induced ATDC5 cells Upregulation tandfonline.com
p62 Western Blot LPS-induced ATDC5 cells Downregulation tandfonline.com

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into how this compound affects cellular pathways. In studies investigating the effects of this compound acetate (B1210297) (CE) on ovarian cancer cells, Western blotting was used to validate predictions generated by computational analyses. nih.gov

The research focused on key proteins within the PI3K/AKT/GSK3B signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, migration, and apoptosis. nih.gov Experimental results demonstrated that as the concentration of CE increased, the phosphorylation of key proteins in this pathway was inhibited. Specifically, Western blot analysis showed that the expression ratios of phosphorylated PI3K to total PI3K (p-PI3K/PI3K), phosphorylated AKT to total AKT (p-AKT/AKT), and phosphorylated GSK3β to total GSK3β (p-GSK3β/GSK3β) were all significantly reduced in A2780 and SKOV3 ovarian cancer cells following treatment with CE. nih.gov

Furthermore, to understand the compound's role in inducing programmed cell death (apoptosis), researchers used Western blotting to measure the expression levels of apoptosis-related proteins. The results indicated that after 48 hours of treatment with CE, the expression of the pro-apoptotic protein Bak was significantly increased, while the expression of the anti-apoptotic protein Bcl-2 was significantly decreased. nih.gov These findings suggest that this compound acetate exerts its effects in part by modulating the PI3K/AKT/GSK3B signaling pathway and shifting the balance of apoptosis-regulating proteins to favor cell death. nih.gov

Protein AnalyzedEffect of this compound Acetate TreatmentAssociated Pathway/ProcessCell Lines Tested
p-PI3K/PI3K ratioReducedPI3K/AKT/GSK3B SignalingA2780, SKOV3
p-AKT/AKT ratioReducedPI3K/AKT/GSK3B SignalingA2780, SKOV3
p-GSK3β/GSK3β ratioReducedPI3K/AKT/GSK3B SignalingA2780, SKOV3
BakIncreasedApoptosisA2780, SKOV3
Bcl-2DecreasedApoptosisA2780, SKOV3

Enrichment Analysis for Pathway Screening (e.g., KEGG, GO)

To understand the broader biological implications of this compound's target proteins, researchers utilize enrichment analysis. This bioinformatics method identifies over-represented pathways and functions within a large set of genes or proteins. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are two of the most common databases used for this purpose.

In a study on this compound acetate's effect on ovarian cancer, GO enrichment analysis was performed on its potential targets. researchgate.net The analysis was categorized into three domains:

Biological Process (BP): Revealed associations with cellular processes, biological regulation, and metabolic processes.

Cellular Component (CC): Showed that the targets were mainly related to macromolecular complexes, mitochondria, and extracellular regions. nih.gov

Molecular Function (MF): Indicated a primary association with protein tyrosine kinase activity and protein serine/threonine kinase activity. nih.gov

KEGG pathway enrichment analysis was also conducted to map the identified targets to specific signaling pathways. This analysis highlighted that the most prominent pathway was related to pathways in cancer. nih.gov Other significantly enriched pathways included the PI3K-Akt signaling pathway, the MAPK signaling pathway, the ErbB signaling pathway, and the Ras signaling pathway, all of which are critical in cancer development and progression. researchgate.net

Computational and Systems Biology Approaches

Computational and systems biology offer powerful tools to predict the mechanisms of action of chemical compounds, identify potential targets, and analyze complex biological data. These in silico methods are crucial in modern drug discovery and mechanistic studies.

Network Pharmacology for Mechanism Prediction

Network pharmacology is an approach that investigates the complex interactions between drug compounds, their multiple targets, and the broader network of disease-related genes. This method was employed to predict the molecular mechanism of this compound acetate (CE) in the treatment of ovarian cancer. researchgate.net

By integrating data from various databases, researchers identified 112 potential targets for CE and thousands of targets related to ovarian cancer. The intersection of these two sets yielded 55 common targets, suggesting these are the proteins through which CE may exert its therapeutic effect. researchgate.netnih.gov A protein-protein interaction (PPI) network was then constructed to visualize the relationships between these targets. nih.gov Through topological analysis of this network, eight key targets were identified: ESR1, GSK3B, JAK2, MAPK1, MDM2, PARP1, PIK3CA, and SRC. researchgate.net This predictive approach provides a holistic view of the compound's mechanism, moving beyond a single-target perspective. researchgate.net

Molecular Docking for Target Binding Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to assess the binding affinity between a small molecule (ligand), like this compound, and a protein target. A lower binding energy score typically indicates a more stable and favorable interaction.

To validate the predictions from network pharmacology, molecular docking was performed between this compound acetate and its key protein targets. researchgate.net The results showed strong binding affinities, supporting the hypothesis that these proteins are direct targets of the compound. A binding energy of less than -5 kcal/mol is generally considered to indicate good binding. researchgate.net

CompoundProtein TargetBinding Energy (kcal/mol)
This compound AcetateGSK3B-7.41
This compound AcetateJAK2-7.30
This compound AcetateESR1-7.21

The docking results revealed binding energies of -7.41 kcal/mol, -7.3 kcal/mol, and -7.21 kcal/mol for GSK3B, JAK2, and ESR1, respectively, confirming a high binding ability between this compound acetate and these core targets. researchgate.net

Bioinformatics Databases for Gene and Target Analysis

The foundation of computational research in pharmacology lies in the use of comprehensive bioinformatics databases. These repositories contain vast amounts of information on genes, proteins, diseases, and chemical compounds. In the investigation of this compound acetate, multiple databases were leveraged to gather the necessary data for network pharmacology and target identification. nih.gov

Compound Target Prediction: The Traditional Chinese Medicine Systems Pharmacology (TCMSP) and SwissTargetPrediction databases were used to identify potential protein targets of this compound acetate. nih.gov

Disease Gene Association: To compile a list of genes associated with ovarian cancer, researchers queried the Online Mendelian Inheritance in Man (OMIM), GeneCards, and DisGeNET databases. nih.gov

Protein-Protein Interaction: The STRING database was utilized to construct the protein-protein interaction network, which is essential for identifying key hub proteins in the mechanism of action. nih.gov

Pharmacophore-Based Target Identification: While not specifically documented in the key this compound study, PharmMapper is another valuable server used in network pharmacology. It identifies potential protein targets for a given small molecule by matching it against a large database of pharmacophore models, which represent the essential 3D arrangement of features for molecular interaction. researchgate.netnih.gov

The integration of data from these diverse and powerful databases enables a multi-faceted approach to understanding the complex pharmacology of natural compounds like this compound.

Preclinical Research and Potential Clinical Relevance of Columbianetin

Therapeutic Potential in Chronic Diseases

Columbianetin (B30063) has demonstrated a range of biological activities that are relevant to the treatment of chronic diseases. nih.govbenthamdirect.com Scientific investigations have revealed its anti-inflammatory, antioxidant, anti-proliferative, analgesic, and anti-allergic properties. nih.govresearchgate.net As a coumarin (B35378), it belongs to a class of phytochemicals recognized for their potential to modulate biological pathways associated with inflammation and oxidative stress, which are underlying factors in many chronic conditions. nih.govbenthamdirect.combiosynth.com

The compound is thought to exert its effects by interacting with various biochemical pathways, potentially inhibiting specific enzymes or modulating signaling cascades. biosynth.com Its antioxidant capabilities may help mitigate cellular damage from oxidative stress, while its anti-inflammatory effects could be beneficial in managing chronic inflammatory diseases. biosynth.comcymitquimica.com Furthermore, its anti-proliferative activity suggests a potential role in conditions characterized by abnormal cell growth. nih.govresearchgate.net These multifaceted properties make this compound a subject of ongoing research for its potential use in developing new therapeutic agents for a variety of human disorders. nih.govbiosynth.comjournalagent.comshuats.org

Development as a Cosmeceutical Agent

The potential of this compound as a cosmeceutical agent is primarily linked to its protective effects against skin damage induced by ultraviolet (UV) radiation and its influence on skin pigmentation. mdpi.comchemfaces.com

Research has shown that (2′S)-columbianetin can protect human dermal fibroblasts from UVA-induced photoaging. mdpi.cominventi.in UVA exposure typically leads to an increase in matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, and a decrease in the production of type I pro-collagen, a precursor to collagen. mdpi.com Treatment with (2′S)-columbianetin has been found to reverse these effects, suppressing the release and expression of MMP-1 while increasing type I pro-collagen levels. mdpi.cominventi.in The mechanism behind this involves the inhibition of the JNK and ERK signaling pathways, which are activated by UVA and lead to MMP-1 production. mdpi.com Additionally, (2′S)-columbianetin stimulates collagen production through the TGFβ/Smad signaling pathway. mdpi.cominventi.in

Beyond its anti-photoaging effects, this compound also shows promise in protecting the skin's epidermal layer. Studies have demonstrated its ability to protect human keratinocytes from damage caused by UVB radiation, partly through its antioxidant activity and inhibition of MMP expression. chemfaces.comtebubio.combiocat.com Further research suggests this compound and its related compounds may possess skin-whitening properties by inhibiting melanogenesis, the process of melanin (B1238610) production. google.comsemanticscholar.orgresearchgate.net This effect is linked to the inhibition of tyrosinase, a key enzyme in melanin synthesis. semanticscholar.orgijdvl.com

These findings collectively suggest that this compound is a promising candidate for development as a natural cosmeceutical ingredient to combat photoaging and hyperpigmentation disorders. mdpi.commdpi.comdntb.gov.ua

Table 1: Preclinical Research on this compound as a Cosmeceutical Agent

Model SystemKey FindingsMechanism of ActionReference
Human Dermal Fibroblasts (HDFs)Protected against UVA-induced photoaging; suppressed MMP-1 overexpression and increased type I pro-collagen synthesis.Inhibited UVA-induced phosphorylation of JNK and ERK; stimulated the TGFβ/Smad signaling cascade. mdpi.com, inventi.in
Human Keratinocytes (HaCaT cells)Protected cells from UVB-induced damage.Suppressed reactive oxygen species (ROS) generation; regulated stress-activated signaling pathways (ASK1-MAPK) and AP-1. chemfaces.com
B16F10 Murine Melanoma CellsInhibited melanin production.Suppressed tyrosinase activity. semanticscholar.org, researchgate.net

Investigation in Oncological Therapies (e.g., Ovarian Cancer, Pancreatic Cancer)

This compound and its derivatives are being investigated for their potential in cancer therapy, with a significant body of research focusing on ovarian cancer. ontosight.aifrontiersin.orgontosight.ainih.gov

In vitro studies using a derivative, this compound acetate (B1210297) (CE), have shown promising results against ovarian cancer cells. frontiersin.orgnih.gov Research indicates that CE can inhibit the proliferation and metastasis of ovarian cancer cells and induce apoptosis (programmed cell death). frontiersin.orgresearchgate.netnih.gov Cell viability assays demonstrated that CE inhibits the growth of SKOV3 and A2780 ovarian cancer cell lines with minimal toxic effects on normal ovarian epithelial cells. frontiersin.orgresearchgate.net The underlying mechanism for these anticancer effects appears to be the inhibition of the PI3K/AKT/GSK3B signaling pathway, a critical pathway often dysregulated in cancer that plays a key role in cell proliferation, migration, and survival. frontiersin.orgnih.govnih.govfrontiersin.org Molecular docking studies further support these findings, showing that CE has a good binding ability to core targets within this pathway, such as GSK3B. nih.govresearchgate.netfrontiersin.org

While research on pancreatic cancer is less specific, the demonstrated anti-proliferative and cytotoxic activities of this compound in various studies suggest a broader potential in oncological therapies that warrants further investigation. nih.govresearchgate.net

Table 2: Preclinical Research on this compound Acetate (CE) in Ovarian Cancer

Model SystemKey FindingsMechanism of ActionReference
SKOV3 and A2780 Ovarian Cancer CellsInhibited cell proliferation and colony formation; induced apoptosis.Inhibited the PI3K/AKT/GSK3B signaling pathway, decreasing the phosphorylation of PI3K, AKT, and GSK3B. frontiersin.org, nih.gov, nih.gov, researchgate.net
IOSE-80 Normal Ovarian Epithelial CellsShowed little to no toxic effect on normal cells.N/A frontiersin.org, researchgate.net

Implications for Osteoarthritis Treatment

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and chondrocyte apoptosis. tandfonline.comnih.gov Preclinical studies suggest that this compound could be a potential therapeutic agent for OA due to its anti-inflammatory and chondroprotective effects. tandfonline.comresearchgate.netnih.gov

In an in vitro model using a mouse chondroprogenitor cell line (ATDC5) to simulate OA, this compound was found to alleviate lipopolysaccharides (LPS)-induced inflammation and apoptosis. tandfonline.com The compound reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. tandfonline.com Furthermore, it ameliorated LPS-induced apoptosis in these chondrocytes. tandfonline.com

The mechanism behind these protective effects is linked to the activation of autophagy, a cellular process that removes damaged components. tandfonline.comsciopen.com Research has shown that this compound achieves this by inhibiting the expression of serum and glucocorticoid-induced protein kinase 1 (SGK1), a downstream component of the PI3K signaling pathway. tandfonline.comsciopen.com By inhibiting inflammation and apoptosis while activating protective autophagy, this compound demonstrates potential as a disease-modifying agent for osteoarthritis. tandfonline.comnih.gov

Table 3: Preclinical Research on this compound in Osteoarthritis

Model SystemKey FindingsMechanism of ActionReference
LPS-induced Mouse Chondroprogenitor Cells (ATDC5)Alleviated inflammation by reducing TNF-α, IL-6, and IL-1β; ameliorated LPS-induced apoptosis.Activated autophagy through the inhibition of serum and glucocorticoid-induced protein kinase 1 (SGK1) expression. tandfonline.com, sciopen.com

Future Directions in Drug Discovery and Development

While preclinical data for this compound is promising, several steps are necessary to advance it from a research compound to a clinically viable therapeutic agent. biosynth.comfrontiersin.org

A significant portion of the research on this compound, particularly in oncology, has been conducted using in vitro cell models. frontiersin.orgnih.gov For instance, the studies demonstrating the anti-proliferative and pro-apoptotic effects of this compound acetate on ovarian cancer cells were performed in cell cultures. frontiersin.orgnih.govfrontiersin.org While these results provide a strong rationale for its therapeutic potential, they must be validated in living organisms. frontiersin.org In vivo studies using animal models of ovarian cancer and other relevant diseases are essential to confirm the efficacy and to understand the compound's behavior in a complex biological system. frontiersin.org

The translation of this compound into clinical use requires further investigation into its pharmacological properties. biosynth.comfrontiersin.org Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, are crucial. nih.govd-nb.info Initial research in this area has begun, for example, by studying the conversion of the related compound columbianadin (B1669301) into this compound in vivo, which provides insight into its metabolic profile. nih.gov However, more comprehensive pharmacokinetic and pharmacodynamic studies are needed to establish a potential therapeutic window. biosynth.com The promising results from network pharmacology and in vitro experiments provide a theoretical basis, but prospective studies are required to confirm the therapeutic mechanisms and potential of this compound for clinical therapy. frontiersin.orgnih.gov

Q & A

Q. What methodologies are recommended for quantifying Columbianetin in biological matrices?

To quantify this compound in biological samples (e.g., plasma, tissues), researchers should employ high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . Key steps include:

  • Sample preparation : Protein precipitation using acetonitrile or methanol to isolate analytes .
  • Validation parameters : Determine limits of detection (LOD) and quantification (LOQ), accuracy (85–115%), and precision (<15% RSD) .
  • Internal standards : Use deuterated analogs (e.g., [³¹D]this compound) to correct for matrix effects .
  • Application : This method achieved a linear range of 1–1000 ng/mL for this compound in rat plasma, with a LOQ of 1 ng/mL .

Q. What are the primary metabolic pathways of this compound in mammalian models?

this compound undergoes hydrolysis to form its primary metabolite, this compound, in vivo. Key findings include:

  • Bioavailability : Absolute bioavailability of this compound acetate in rats is 7.0 ± 4.3%, with rapid distribution and elimination (t₁/₂ = 1.5–2.5 hrs) .
  • Excretion routes : this compound acetate is excreted primarily via feces (9.32 ± 6.63% of dose), with minimal urinary excretion (0.0109 ± 0.0067%) .
  • Matrix effects : Co-administered plant extracts (e.g., Angelicae pubescentis radix) increase metabolite concentration due to β-D-glucosidase activity .

Advanced Research Questions

Q. How can experimental design be optimized to study this compound’s biosynthetic pathways in plants?

Use a multi-step chromatographic approach combined with enzymatic assays:

  • Isolation : High-speed countercurrent chromatography (HSCCC) with solvent system I (n-hexane/ethyl acetate/methanol/water) to purify this compound from plant extracts .
  • Enzymatic characterization : Incubate isolated this compound with cytochrome P450 monooxygenases (e.g., CYP71AJ4) to study angular furanocoumarin biosynthesis .
  • Validation : Compare retention times and mass spectra with authentic standards (e.g., [³¹D]this compound) .

Q. How should researchers address discrepancies in this compound’s bioavailability across studies?

Discrepancies often arise from methodological variability . Mitigation strategies include:

  • Standardized dosing : Control administration routes (oral vs. intravenous) and formulations (pure compound vs. plant extracts) .
  • Analytical rigor : Validate extraction efficiency and stability of this compound across pH/temperature conditions .
  • Statistical adjustments : Use mixed-effects models to account for interspecies variability and sample size limitations (e.g., n ≥ 6 per group) .

Q. What strategies improve the reproducibility of this compound pharmacokinetic studies?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):

  • Data transparency : Publish raw chromatograms, calibration curves, and pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) .
  • Protocol sharing : Detail animal husbandry conditions (e.g., fasting periods, circadian rhythms) to minimize confounding variables .
  • Replication : Independent validation of bioavailability results using alternative techniques (e.g., microdialysis) .

Methodological Recommendations

  • Research question framing : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope, e.g., "In Sprague-Dawley rats (P), how does oral administration (I) of this compound acetate compared to intravenous dosing (C) affect plasma AUC (O) over 24 hrs (T)?" .
  • Ethical compliance : Declare animal ethics approvals (e.g., IACUC protocols) and data retention plans (5–10 years) .
  • Interdisciplinary collaboration : Engage chemists, pharmacologists, and statisticians to validate analytical and computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.